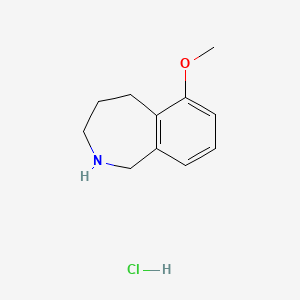

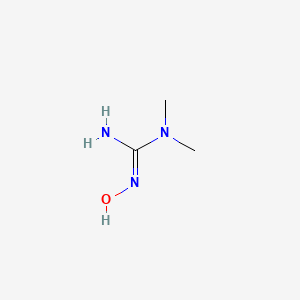

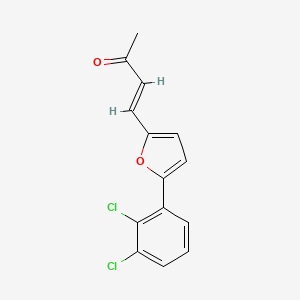

![molecular formula C24H26N2O4 B2877568 ethyl 3-{[(1,2-dimethyl-1H-indol-3-yl)(oxo)acetyl]amino}-3-(4-methylphenyl)propanoate CAS No. 862831-98-9](/img/structure/B2877568.png)

ethyl 3-{[(1,2-dimethyl-1H-indol-3-yl)(oxo)acetyl]amino}-3-(4-methylphenyl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are frequently used in the synthesis of various organic compounds . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

Indole derivatives are often synthesized through multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . For example, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Chemical Reactions Analysis

Indole derivatives are involved in a variety of chemical reactions. For instance, N-substituents at the amino ethyl group were synthesized from 2-phenyl-1H-indole via a three-step reaction process .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various techniques. For instance, the molecular formula, yield, melting point, FT-IR, 1H-NMR, and ESI-MS of a certain compound were determined .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives, such as the compound , have been reported to exhibit significant antiviral properties . They are known to bind with high affinity to multiple receptors, which can be beneficial in developing new therapeutic agents for viral infections .

Anti-inflammatory Properties

The indole nucleus, present in this compound, is associated with anti-inflammatory activities . This makes it a potential candidate for the treatment of chronic inflammation and related disorders .

Anticancer Applications

Compounds with an indole base structure have shown promise in anticancer research . Their ability to interact with various biological pathways can lead to the development of novel oncology treatments .

Antimicrobial Efficacy

The structural complexity of indole derivatives provides them with the capability to act as antimicrobial agents . They can be effective against a range of bacterial and fungal pathogens, which is crucial for the development of new antibiotics .

Antioxidant Potential

Indole-based compounds are known to possess antioxidant properties , which are important in neutralizing free radicals and preventing oxidative stress-related damage in cells .

Anti-corrosion Applications

Interestingly, some indole derivatives have been explored for their anti-corrosion potential . They can be used to protect metals from corrosion, which has implications in industrial settings .

Wirkmechanismus

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making indole derivatives valuable for the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific changes depend on the nature of the target and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities can vary widely and depend on the specific biological context.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Zukünftige Richtungen

The future directions of research on indole derivatives are promising. Due to their significant biological activities and their role in cell biology, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, indole derivatives are potential agents for the further development of new drugs .

Eigenschaften

IUPAC Name |

ethyl 3-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]-3-(4-methylphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-5-30-21(27)14-19(17-12-10-15(2)11-13-17)25-24(29)23(28)22-16(3)26(4)20-9-7-6-8-18(20)22/h6-13,19H,5,14H2,1-4H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWJFWVYAHIMFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]-3-(4-methylphenyl)propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

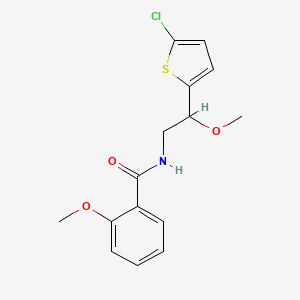

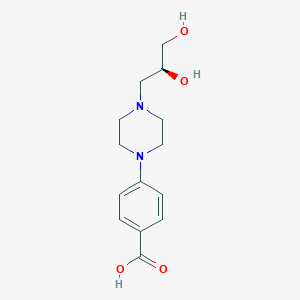

![N-((5-phenylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2877489.png)

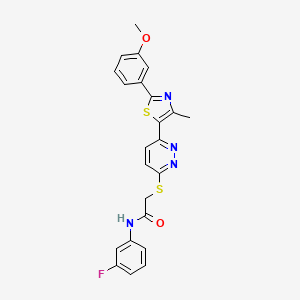

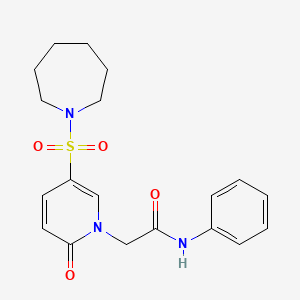

![2-chloro-N-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-yl)acetamide](/img/structure/B2877495.png)

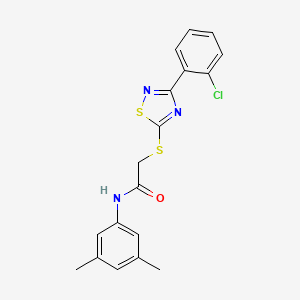

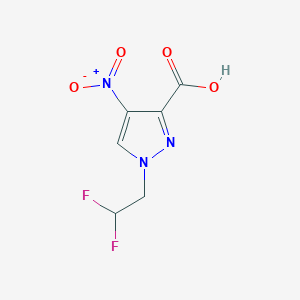

![1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2877504.png)